Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 2113854-78-5) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its structure includes a bromine atom at position 3, a methoxy group at position 6, and an ethyl ester at position 2 (Fig. 1). This compound is synthesized via microwave-assisted condensation of pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate, followed by purification via column chromatography . Key spectral data (e.g., ¹H NMR: δ 1.28 (t, CH₃), 3.85 (q, CH₂), 8.58 (s, pyrazine-H)) and elemental analysis confirm its structure .
Properties
IUPAC Name |
ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3/c1-3-17-10(15)8-9(11)14-5-7(16-2)12-4-6(14)13-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAOONBOEXEAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=CC2=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine skeleton is typically constructed by cyclization reactions involving 2-aminopyrazine derivatives. A common approach is the condensation of 2-amino-3-bromopyrazine with appropriate aldehydes or acyl halides under mild conditions.
General Procedure :
2-Amino-3-bromopyrazine is reacted with ethyl formylchloride or ethyl 2-chloro-3-oxopropanoate in ethanol under reflux conditions (typically 80 °C) for several hours (5-24 h) to induce cyclization and form the imidazo[1,2-a]pyrazine ring with an ester functionality at the 2-position.
Bromination at the 3-Position
Selective bromination at the 3-position of the imidazo[1,2-a]pyrazine ring is a critical step. This can be achieved by starting with 3-bromo-substituted pyrazine precursors or by post-cyclization bromination.
Starting Material Approach :
Using 3-bromo-5-methyl-2-aminopyrazine as the starting amine ensures the bromine is already positioned before ring closure.Post-Cyclization Bromination :
Bromination can be carried out using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination. However, literature favors the use of pre-brominated amines for better selectivity and yield.
Introduction of the Methoxy Group at the 6-Position
The methoxy substituent at the 6-position is introduced either by starting with a methoxy-substituted pyrazine or by nucleophilic substitution on a suitable leaving group.
Esterification to Form the Ethyl Carboxylate
The carboxylate ester at the 2-position is typically formed during cyclization when ethyl 2-chloro-3-oxopropanoate or ethyl formylchloroacetate is used as the reagent.
- Ester Formation :
The reaction of 2-amino-3-bromopyrazine with ethyl 2-chloro-3-oxopropanoate in ethanol under reflux yields the ethyl ester directly.
Purification and Characterization
Purification :
The crude product is purified by recrystallization from mixtures such as ethyl acetate and n-hexane or by column chromatography using silica gel with ethyl acetate/hexane eluents.Yields and Physical Data :
Yields range from moderate to high (around 67–83%) depending on the exact method and scale. Melting points typically range from 76 to 78 °C for intermediates, with the final product showing high purity confirmed by NMR and LC-MS.
Representative Synthesis Example
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-amino-3-bromopyrazine + ethyl 2-chloro-3-oxopropanoate, EtOH, reflux 5h | Cyclization to imidazo[1,2-a]pyrazine core with ester | 70–80 | Mild conditions, inert atmosphere |
| 2 | Use of 3-bromo-5-methyl-2-aminopyrazine as starting material | Ensures bromination at 3-position | - | Avoids post-bromination step |
| 3 | Methoxylation via methoxy-substituted pyrazine derivatives | Introduction of 6-methoxy group | - | Preferable for selectivity |
| 4 | Purification by recrystallization (EtOAc/n-hexane) or chromatography | Isolation of pure compound | 67–83 | High purity product |
Summary of Key Research Findings
The method described in Chinese patent CN103788092A provides a gentle, high-purity synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives using 2-amino-5-bromopyridine and monochloroacetaldehyde under alkaline conditions, which can be adapted for pyrazine analogs.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has been synthesized in ethanol under reflux with good yields, and similar conditions apply to pyrazine derivatives with appropriate starting materials.
Novel imidazo[1,2-a]pyrazine derivatives, including brominated and methoxylated compounds, have been prepared by reacting 3-bromo-5-methyl-2-aminopyrazine with acyl bromides in acetone at room temperature, followed by purification.
The preparation of Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves a strategic sequence of cyclization of appropriately substituted amino-pyrazines with ethyl chlorooxoacetate derivatives, selective bromination (preferably by using brominated starting materials), and introduction of the methoxy group via methoxy-substituted precursors. The reactions are typically carried out under mild reflux conditions in ethanol or methanol with bases like sodium bicarbonate or carbonate to facilitate ring closure. Purification by recrystallization or chromatography yields high-purity products suitable for further pharmacological evaluation.
This synthesis route is supported by multiple research sources and patents, ensuring robustness, scalability, and reproducibility for laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic substitution: Formation of 3-amino-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate.
Oxidation: Formation of 3-bromo-6-oxoimidazo[1,2-a]pyrazine-2-carboxylate.
Reduction: Formation of 3-bromo-6-methoxyimidazo[1,2-a]pyrazine.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has been investigated for its potential as a scaffold in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound as potential inhibitors for specific kinases involved in cancer pathways. The modifications led to enhanced potency and selectivity compared to existing treatments .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Research indicates that imidazo[1,2-a]pyrazines possess significant activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | S. aureus | 18 |
Inhibitors of Protein Kinases
Research has identified this compound as a potential inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer and inflammatory diseases.
Case Study : A patent application detailed the synthesis of this compound as an intermediate in developing kinase inhibitors that target RIPK2, a protein implicated in inflammatory responses and cancer .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinase enzymes by mimicking the natural substrate, thus blocking the phosphorylation process essential for cell signaling and growth. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent significantly impacts physicochemical and biological properties:
Key Observations :
Core Saturation: Aromatic vs. Tetrahydro Derivatives
Key Observations :
- Aromatic cores (target compound) are more rigid, favoring interactions with flat enzymatic active sites.
Fused Ring Modifications: Pyrazine vs. Pyridazine
Biological Activity
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 2113854-78-5
- Molecular Formula: C10H10BrN3O3
- Molecular Weight: 300.11 g/mol
The compound features both imidazole and pyrazine rings, with bromine and methoxy substituents that enhance its reactivity and biological interaction potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Antiviral Properties
In vitro studies have shown that this compound can inhibit viral replication in certain models. For example, it has demonstrated activity against influenza virus strains by disrupting viral entry into host cells. The mechanism appears to involve interference with the viral hemagglutinin protein, which is critical for the virus's ability to infect cells .
3. Anticancer Activity
This compound has been investigated for its anticancer effects across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (breast cancer) | 7.5 | Inhibition of cell proliferation |
| A549 (lung cancer) | 4.5 | Cell cycle arrest at G2/M phase |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell growth .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition: The compound can inhibit specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.
- DNA Interaction: It may bind to DNA or RNA structures, disrupting their function and leading to cell death.
- Reactive Oxygen Species (ROS) Generation: The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and apoptosis .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in viability, with significant apoptosis observed at higher doses .
Another study reported its efficacy against drug-resistant strains of Staphylococcus aureus, indicating potential use in treating infections that are difficult to manage with conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate?
- Methodology : The compound is synthesized via a condensation reaction between pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min). Ethanol is used as the solvent, and reaction progress is monitored by TLC. Purification involves column chromatography (silica gel, 50% ethyl acetate/n-hexane), yielding ~90% pure product. Key spectral data include IR (1748 cm⁻¹ for ester C=O), ¹H NMR (δ 1.28 ppm for ethyl CH₃), and LC-MS ([M+H]⁺ = 192.06) .
Q. How can researchers address purification challenges for this compound?
- Methodology : After microwave-assisted synthesis, cold-water precipitation removes unreacted starting materials. Column chromatography with gradient elution (ethyl acetate/n-hexane) resolves impurities. Recrystallization from ethanol further enhances purity, confirmed by sharp melting points (151–153°C) and consistent elemental analysis (C: 56.65%, H: 4.76%, N: 22.03%) .
Q. What analytical techniques confirm the structure of this compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., ester C=O at 1748 cm⁻¹).
- ¹H/¹³C NMR : Assigns protons (e.g., δ 8.58 ppm for pyrazine protons) and carbons (e.g., 161.2 ppm for ester carbonyl).
- LC-MS : Confirms molecular weight ([M+H]⁺ = 192.06).
- Elemental analysis : Validates stoichiometry (deviation < 0.1% for C, H, N) .
Q. How does the bromine substituent influence reactivity in downstream reactions?
- Methodology : The 3-bromo group acts as a leaving site for nucleophilic substitution. For example, hydrolysis with NaOH replaces Br with a carboxylic acid group, forming imidazo[1,2-a]pyrazine-2-carboxylic acid (85% yield). This reactivity is critical for synthesizing carboxamide derivatives via coupling with amines .
Advanced Research Questions
Q. What strategies resolve regioselectivity issues in brominated imidazo[1,2-a]pyrazine derivatives?
- Methodology : Regioselectivity in brominated analogs is influenced by steric and electronic factors. For example, in related compounds (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine), X-ray crystallography (dihedral angle: 16.2° between pyridine and imidazopyrazine planes) and computational modeling predict dominant product formation. Reaction conditions (solvent, temperature) are optimized to favor kinetic vs. thermodynamic control .
Q. How do solvent systems affect coupling reactions with this compound?
- Methodology : Polar aprotic solvents (e.g., THF) enhance carboxamide formation when coupling with amines. For example, Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) in THF facilitates amide bond formation under microwave conditions. Solvent polarity correlates with reaction efficiency (e.g., ethanol vs. DMF), monitored by ¹H NMR disappearance of ester protons .
Q. What structural modifications enhance antimicrobial activity in derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups : Bromine at position 3 increases electrophilicity, enhancing interactions with microbial enzymes.
- Methoxy group at position 6 : Improves solubility and membrane permeability.
- Carboxamide derivatives : Compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide show MIC values of 25 µg/mL against Staphylococcus aureus via broth dilution assays .
Q. How can computational methods predict reaction pathways for this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitution reactions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to microbial targets (e.g., E. coli DNA gyrase). These methods guide experimental design, reducing trial-and-error synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
